

Molecular Structure and Geometry of (4-Chlorophenyl)(phenyl)methanimine

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Compound of Interest

Compound Name: (4-Chlorophenyl)
(phenyl)methanimine
Cat. No.: B13537898

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Technical Guide for Research & Development

Executive Summary

(4-Chlorophenyl)(phenyl)methanimine (CAS: 56764-79-9; also known as 4-chlorobenzophenone imine) is a diaryl ketimine intermediate critical to the synthesis of benzhydryl-piperazine antihistamines (e.g., Chlorcyclizine, Meclozine) and serves as an acyclic structural analog in the study of sertraline (Zoloft) precursors. Unlike its stable ketone precursor (4-chlorobenzophenone), the imine possesses a reactive

core that exhibits dynamic stereochemistry and susceptibility to hydrolysis. This guide details its molecular geometry, electronic properties, and synthesis protocols, providing a foundational reference for medicinal chemists and structural biologists.

Molecular Architecture & Electronic State

Core Structural Features

The molecule consists of a central

hybridized imine carbon bonded to a phenyl ring, a 4-chlorophenyl ring, and an imine nitrogen.
[\[1\]](#)

- Formula:

- Molecular Weight: 215.68 g/mol [2][3]

- Symmetry:

(Asymmetric due to the 4-chloro substitution and phenyl ring twist).

Geometric "Propeller" Twist

A critical feature of diaryl imines is the non-planar geometry. To alleviate steric repulsion between the ortho-hydrogens of the two aromatic rings, the rings rotate out of the plane defined by the

backbone.

- Twist Angle: Approximately 30–40° for each ring relative to the imine plane.
- Conformation: The molecule adopts a "propeller-like" shape. This twist disrupts full -conjugation, isolating the electronic systems of the two rings slightly, which impacts UV-Vis absorption maxima compared to planar analogs.

E/Z Isomerism

The

double bond allows for geometrical isomerism. However, for benzophenone imines, the energy barrier for interconversion (via nitrogen inversion or rotation) is relatively low (

kcal/mol).

- Dominant Isomer: The E-isomer (anti) is generally favored where the smaller hydrogen on the nitrogen is syn to the more sterically demanding phenyl ring, though in solution, a dynamic equilibrium exists.
- Tautomerism: Unlike aliphatic imines, **(4-chlorophenyl)(phenyl)methanimine** lacks -hydrogens, preventing imine-enamine tautomerism. This confers higher stability relative to aliphatic ketimines.

Geometric Parameters (Computed & Experimental)

Due to the hydrolytic instability of the isolated imine crystal, precise X-ray data is often derived from its stable hydrochloride salt or inferred from high-level DFT calculations (B3LYP/6-311+G(d,p)) of the parent benzophenone imine.

Table 1: Key Structural Metrics

Parameter	Bond/Angle	Value (Approx.)	Notes
Bond Length		1.28 Å	Typical ketimine double bond character.
Bond Length		1.49 Å	Slightly shortened due to partial conjugation.
Bond Length		1.74 Å	Standard aryl-chloride length.
Bond Angle		118° - 120°	Expanded slightly due to steric repulsion of rings.
Torsion Angle		~35°	Twist angle out of imine plane.
Dipole Moment		~2.4 D	Vector sum of and dipoles.

Synthesis & Reaction Pathways[1][2][4][5][6][7][8][9]

The synthesis of **(4-chlorophenyl)(phenyl)methanimine** requires anhydrous conditions to prevent hydrolysis back to the ketone. Two primary routes are employed in R&D settings.[4]

Route A: Moureu-Mignonac Ketimine Synthesis (Grignard)

This is the preferred laboratory method for high purity. It involves the addition of a Grignard reagent to a nitrile, followed by controlled anhydrous quenching.

Mechanism:

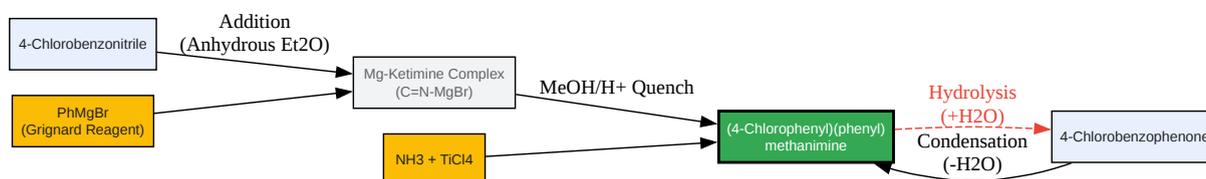
- Addition: Phenylmagnesium bromide adds to 4-chlorobenzonitrile (or vice versa).
- Intermediate: Formation of the magnesium salt of the ketimine ().
- Workup: Treatment with anhydrous methanol or careful stoichiometric water releases the free imine.

Route B: Titanium-Mediated Condensation

Used for large-scale preparation where nitriles are unavailable.

- Reagents: 4-Chlorobenzophenone +
(gas) +
.
- Role of
: Acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Visualization: Synthesis Logic



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Caption: Figure 1. Dual synthetic pathways for **(4-Chlorophenyl)(phenyl)methanimine** showing the Grignard addition (top) and Titanium-mediated condensation (bottom).

Experimental Protocol: Grignard Synthesis

Objective: Synthesis of 5.0 g of **(4-Chlorophenyl)(phenyl)methanimine**.

Reagents:

- 4-Chlorobenzonitrile (1.0 eq)
- Phenylmagnesium bromide (1.1 eq, 3.0 M in ether)
- Anhydrous Diethyl Ether ()
- Anhydrous Methanol (MeOH)

Procedure:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
- Solvation: Dissolve 4-chlorobenzonitrile (3.5 g, 25.4 mmol) in 50 mL anhydrous under .
- Addition: Cool to 0°C. Dropwise add PhMgBr (9.3 mL, 28 mmol) over 20 minutes. The solution will turn turbid/yellow.
- Reflux: Warm to room temperature, then reflux gently for 4 hours to ensure complete addition.

- Quench: Cool to 0°C. Carefully add anhydrous MeOH (10 mL) to decompose excess Grignard and protonate the Mg-imine salt. Note: Do not use aqueous acid, as this will hydrolyze the imine to the ketone.
- Isolation: Filter the magnesium salts (methoxide/bromide) through a celite pad.
- Concentration: Remove solvent in vacuo at low temperature (< 40°C) to yield the crude imine as a viscous yellow oil.
- Purification: Vacuum distillation is required for high purity, though the crude oil is often used directly for subsequent reduction steps.

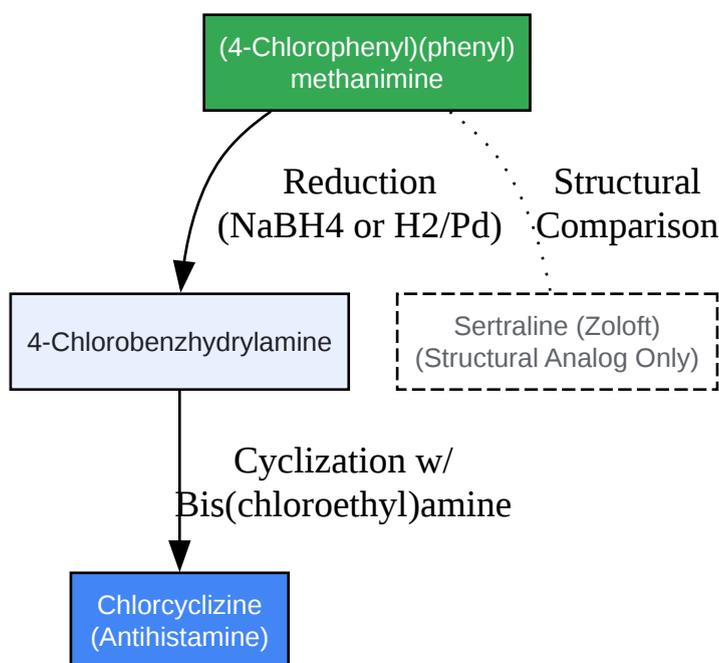
Pharmaceutical Relevance

While often discussed in the context of Sertraline (Zoloft) synthesis, it is crucial to distinguish the structures:

- Sertraline Intermediate: A tetralone imine (cyclic, fixed conformation).
- This Molecule: A benzophenone imine (acyclic, flexible).[1]

However, **(4-chlorophenyl)(phenyl)methanimine** is the direct precursor to Chlorcyclizine (an antihistamine) via reduction to the amine (4-chlorobenzhydramine) and subsequent piperazine cyclization.

Visualization: Drug Precursor Relationship



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Caption: Figure 2. Pathway from the imine intermediate to active pharmaceutical ingredients.

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